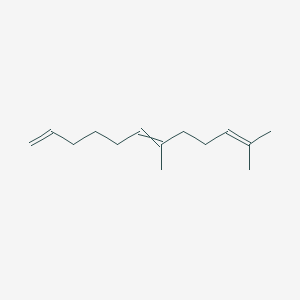
7,11-Dimethyldodeca-1,6,10-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7,11-Dimethyldodeca-1,6,10-triene is an organic compound with the molecular formula C15H24. It is a triene, meaning it contains three double bonds within its carbon chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7,11-Dimethyldodeca-1,6,10-triene can be achieved through several methods. One common approach involves the use of farnesyl pyrophosphate as a precursor, which undergoes enzymatic dephosphorylation to yield the desired triene . Another method involves the catalytic hydrogenation of farnesol, followed by dehydration to form the triene structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using chemical reactors. The process often includes the use of catalysts such as palladium or platinum to facilitate the hydrogenation and dehydration steps . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 7,11-Dimethyldodeca-1,6,10-triene undergoes various chemical reactions, including:
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, typically using reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4, and other peroxides.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Bromine, chlorine, and other halogenating agents.
Major Products Formed:
Oxidation: Epoxides, alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
7,11-Dimethyldodeca-1,6,10-triene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 7,11-Dimethyldodeca-1,6,10-triene involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
7,11-Dimethyldodeca-4,6,10-trien-3-one (Methylpseudoionone): This compound has a similar structure but contains a ketone group, which gives it different chemical properties and applications.
(2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trienyl propionate: This ester derivative has different reactivity and is used in different applications compared to 7,11-Dimethyldodeca-1,6,10-triene.
Uniqueness: this compound is unique due to its role as a pheromone and its involvement in various biosynthetic pathways. Its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .
Propriétés
Numéro CAS |
220385-07-9 |
|---|---|
Formule moléculaire |
C14H24 |
Poids moléculaire |
192.34 g/mol |
Nom IUPAC |
7,11-dimethyldodeca-1,6,10-triene |
InChI |
InChI=1S/C14H24/c1-5-6-7-8-11-14(4)12-9-10-13(2)3/h5,10-11H,1,6-9,12H2,2-4H3 |
Clé InChI |
CTGNZDBBUKMRSF-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC(=CCCCC=C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



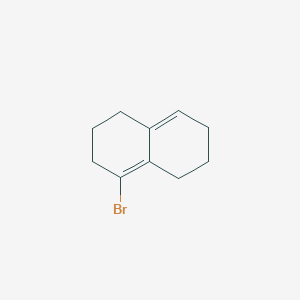



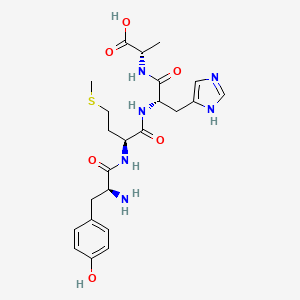
![2-Hydroxy-4-[(octylcarbamoyl)amino]benzoic acid](/img/structure/B14251775.png)
![2H-Thiopyrano[4,3-d]pyrimidine-1(5H)-propanamide, 3,4,7,8-tetrahydro-2,4-dioxo-N-[2-oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B14251778.png)
![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]piperidin-4-yl]acetic acid](/img/structure/B14251779.png)
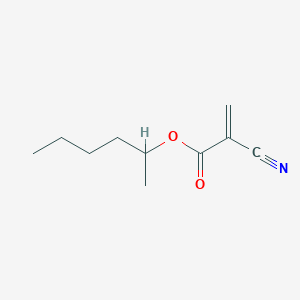

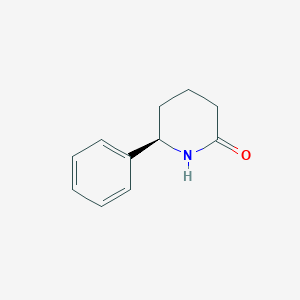
![9H-Fluoren-9-one, 3,6-dichloro-2,7-bis[2-(diethylamino)ethoxy]-](/img/structure/B14251798.png)
![2,4-Dichloro-6-{4-[(oxan-2-yl)oxy]phenyl}-1,3,5-triazine](/img/structure/B14251800.png)
